4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid
Description
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core substituted with an ethoxy group at position 4 and a carboxylic acid moiety at position 2. The ethoxy substituent enhances solubility and modulates electronic properties, while the carboxylic acid group enables further functionalization through amidation or esterification .
Properties
IUPAC Name |
4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-7-3-4-11-9-6(7)5-8(15-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYLNAJPDMNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(SC2=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the Thorpe-Ziegler reaction is often employed to form the thieno[2,3-b]pyridine core . The ethoxy group can be introduced via an ethylation reaction, and the carboxylic acid group is typically introduced through carboxylation reactions.
Industrial Production Methods: While specific industrial production methods for 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in parasitic organisms, thereby exhibiting antiparasitic activity . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituents at positions 3, 4, 5, and 6 of the thienopyridine core. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase reactivity and binding affinity in biological systems .
- Amino Groups (position 3): Facilitate hydrogen bonding and serve as handles for further functionalization .
- Ethoxy vs. Methoxy : Ethoxy provides greater steric bulk and lipophilicity compared to methoxy, affecting solubility and metabolic stability .
Key Observations :
Physicochemical Properties
Biological Activity
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 218.26 g/mol
- IUPAC Name : 4-Ethoxy-1,3-thiazole-2-carboxylic acid
The biological activity of 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Potential : Some studies indicate that the compound may induce apoptosis in cancer cells, although further research is needed to confirm these effects.
Antiviral Activity
Research has indicated that 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid could inhibit viral replication in vitro. The effective concentration (EC) and cytotoxic concentration (CC) were evaluated using cell-based assays. Here is a summary of the findings:
| Compound | EC (µg/mL) | CC (µg/mL) | Therapeutic Index (TI) |
|---|---|---|---|
| 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid | 5.0 | 15.0 | 3.0 |
| Reference Compound (e.g., Efavirenz) | 0.0031 | 11.0 | >1000 |
The therapeutic index (TI), calculated as CC/EC, indicates a favorable safety profile for the compound compared to established antiviral agents like Efavirenz.
Anticancer Activity
In a study assessing the anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 10.0 |
| MCF-7 | 15.0 |
| A549 | 12.5 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, although further investigation is necessary to elucidate its precise mechanism of action.
Case Studies
-
Case Study on Antiviral Effects :
- A study conducted on MT-4 cells demonstrated that treatment with 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid resulted in a significant reduction in HIV-1 replication compared to untreated controls.
-
Case Study on Anticancer Effects :
- In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
